4-Methoxy-2,3,5,6-tetramethylphenol
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Overview
Description
4-Methoxy-2,3,5,6-tetramethylphenol, also known as Mequinol, is a synthetic compound that is widely used in scientific research for its various biochemical and physiological effects. Mequinol is a white crystalline powder that is soluble in organic solvents and has a melting point of 56-57°C.
Mechanism Of Action
The mechanism of action of 4-Methoxy-2,3,5,6-tetramethylphenol is not fully understood, but it is believed to act as a reducing agent by donating electrons to other molecules. 4-Methoxy-2,3,5,6-tetramethylphenol can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical And Physiological Effects
4-Methoxy-2,3,5,6-tetramethylphenol has been shown to have various biochemical and physiological effects, including the inhibition of tyrosinase activity, which is involved in the synthesis of melanin. 4-Methoxy-2,3,5,6-tetramethylphenol has also been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity in various cancer cell lines. 4-Methoxy-2,3,5,6-tetramethylphenol has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Methoxy-2,3,5,6-tetramethylphenol in lab experiments is its relatively low cost and availability. 4-Methoxy-2,3,5,6-tetramethylphenol is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one limitation of using 4-Methoxy-2,3,5,6-tetramethylphenol is its potential toxicity, which can vary depending on the concentration and exposure time. Therefore, proper safety precautions should be taken when handling 4-Methoxy-2,3,5,6-tetramethylphenol.
Future Directions
There are several future directions for research on 4-Methoxy-2,3,5,6-tetramethylphenol, including the development of new analytical methods for the determination of various analytes, the investigation of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action at the molecular level. There is also a need for further studies on the toxicity of 4-Methoxy-2,3,5,6-tetramethylphenol and its potential environmental impact.
Synthesis Methods
4-Methoxy-2,3,5,6-tetramethylphenol can be synthesized by several methods, including the reaction of p-cresol with formaldehyde and subsequent methylation, or the reaction of 4-methoxyphenol with acetone and subsequent methylation. The yield of 4-Methoxy-2,3,5,6-tetramethylphenol obtained from these methods can vary depending on the reaction conditions, such as the temperature, pressure, and catalyst used.
Scientific Research Applications
4-Methoxy-2,3,5,6-tetramethylphenol is widely used in scientific research as a reagent for the determination of various analytes, such as amino acids, peptides, and proteins. It is also used as a reducing agent in the synthesis of organic compounds and as a stabilizer for the colorimetric determination of various substances. 4-Methoxy-2,3,5,6-tetramethylphenol has also been used in the development of analytical methods for the determination of various drugs and environmental pollutants.
properties
IUPAC Name |
4-methoxy-2,3,5,6-tetramethylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-6-8(3)11(13-5)9(4)7(2)10(6)12/h12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZDIWQOKINQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558777 |
Source
|
Record name | 4-Methoxy-2,3,5,6-tetramethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,5,6-tetramethylphenol | |
CAS RN |
19587-93-0 |
Source
|
Record name | 4-Methoxy-2,3,5,6-tetramethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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